Lipophilicity Gain Over Non-Methylated Analog
The additional methyl group on the phenyl ring of the target compound increases predicted logP by approximately +0.5 log units compared with 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-amine (lacking the methyl). This inference is based on the well-established Hansch π constant for aromatic methyl substitution (π = +0.52) [1]. While experimental logP data for the target compound remain unpublished, ACD/Labs Percepta predictions for a closely related derivative—1-(3-Fluoro-5-methylphenyl)-4-{1-[(trimethylsilyl)oxy]ethyl}-1H-1,2,3-triazole—yield a logP of 3.84, consistent with the methyl contribution . For the simpler 4-amine analog, the methyl group is expected to contribute proportionally to logP.
| Evidence Dimension | Octanol/water partition coefficient (logP) contribution of aromatic methyl |
|---|---|
| Target Compound Data | Estimated increase of ~+0.5 log units over non-methylated analog |
| Comparator Or Baseline | 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-amine: no methyl; logP predicted lower |
| Quantified Difference | Approximately +0.5 logP units (Hansch π = +0.52 for aromatic CH3) |
| Conditions | Computational prediction based on fragment addition; experimental verification advised |
Why This Matters
Higher logP directly predicts enhanced membrane permeability, which is critical for intracellular target engagement in cell-based assays and for blood–brain barrier penetration in CNS programs.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
